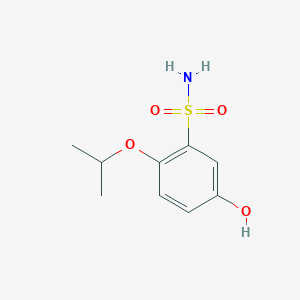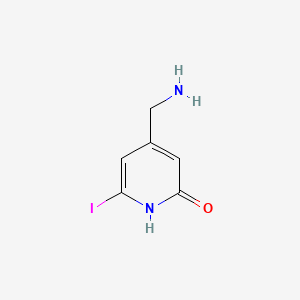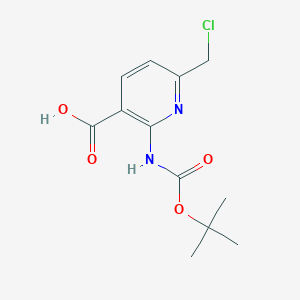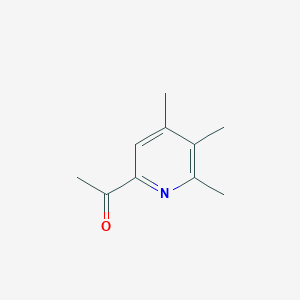
1-(4,5,6-Trimethylpyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5,6-Trimethylpyridin-2-YL)ethanone is an organic compound belonging to the pyridine family It is characterized by the presence of three methyl groups attached to the pyridine ring and an ethanone group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5,6-Trimethylpyridin-2-YL)ethanone typically involves the alkylation of a pyridine derivative. One common method includes the reaction of 2-acetylpyridine with methylating agents under controlled conditions. The process may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4,5,6-Trimethylpyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4,5,6-Trimethylpyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(4,5,6-Trimethylpyridin-2-YL)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The presence of the ethanone group allows it to form hydrogen bonds and other interactions, influencing its activity .
Comparison with Similar Compounds
- 1-(2,4,6-Trimethylpyridin-3-yl)ethanone
- 1-(pyridin-2-yl)-2-(pyridin-4-yl)ethanone
- Ethanone, 1-(2,4,5-trimethylphenyl)-
Uniqueness: 1-(4,5,6-Trimethylpyridin-2-YL)ethanone is unique due to the specific positioning of the methyl groups on the pyridine ring, which influences its chemical reactivity and interaction with biological targets. This distinct structure allows for unique applications and properties compared to other similar compounds .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(4,5,6-trimethylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-6-5-10(9(4)12)11-8(3)7(6)2/h5H,1-4H3 |
InChI Key |
BTYDLQSFHOYURU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


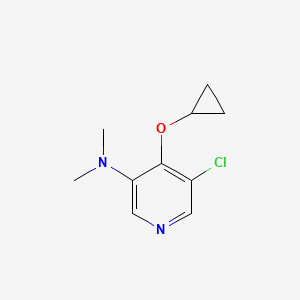
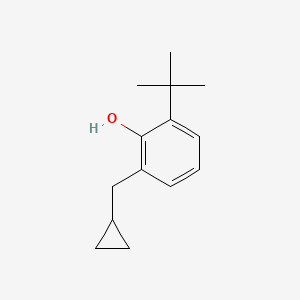
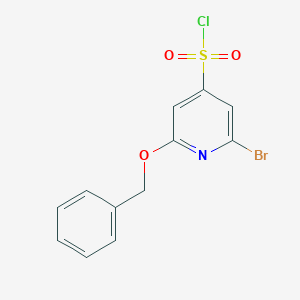
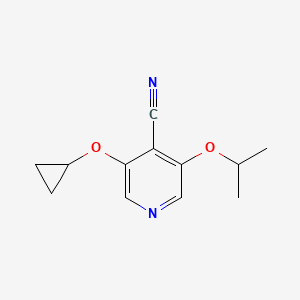
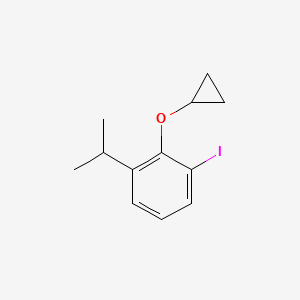
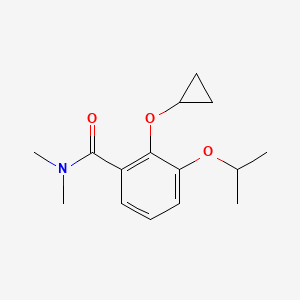


![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)
